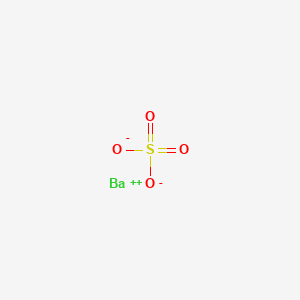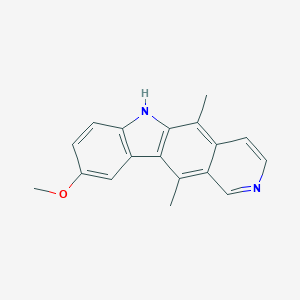
Polonium PO-210
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polonium PO-210 is a radioactive isotope of the element polonium, which was first discovered by Marie and Pierre Curie in 1898. This compound is known for its intense radioactivity, primarily emitting alpha particles. It has a half-life of approximately 138 days and decays into stable lead-206. This compound is naturally found in trace amounts in the environment, particularly in uranium ores, and is also a byproduct of the decay of radon-222 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polonium PO-210 can be produced artificially by bombarding bismuth-209 with neutrons in a nuclear reactor. The reaction produces bismuth-210, which subsequently decays into polonium-210 through beta decay .
Industrial Production Methods: In industrial settings, polonium-210 is typically produced in nuclear reactors. The process involves irradiating bismuth-209 with thermal neutrons to form bismuth-210, which then decays to polonium-210. This method is preferred due to its efficiency and the relatively high yield of polonium-210 .
Chemical Reactions Analysis
Types of Reactions: Polonium PO-210 primarily undergoes alpha decay, emitting alpha particles and transforming into lead-206 . It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its radioactive nature and instability.
Common Reagents and Conditions: The production of polonium-210 involves neutron irradiation of bismuth-209. The reaction conditions include a controlled environment within a nuclear reactor, where bismuth-209 is exposed to a neutron flux .
Major Products: The primary product of polonium-210 decay is lead-206, which is stable and non-radioactive .
Scientific Research Applications
Polonium PO-210 has several applications in scientific research and industry:
Neutron Sources: this compound is used in neutron sources when combined with beryllium.
Static Eliminators: It is used in devices that eliminate static electricity in machinery, such as those used in paper rolling, manufacturing sheet plastics, and spinning synthetic fibers.
Radioisotope Thermoelectric Generators: this compound has been used as a heat source in radioisotope thermoelectric generators, which are used to power satellites and other space probes.
Mechanism of Action
Polonium PO-210 exerts its effects through the emission of alpha particles. These particles have high energy but low penetration power, meaning they can cause significant damage to biological tissues if ingested or inhaled. The alpha particles ionize molecules in cells, leading to radiation damage and potentially causing cancer .
Comparison with Similar Compounds
Polonium-208: Another isotope of polonium, with a longer half-life and different decay properties.
Polonium-209: Similar to polonium-210 but with a much longer half-life and lower specific activity.
Uniqueness of Polonium PO-210: this compound is unique due to its high specific activity and relatively short half-life, making it highly radioactive and suitable for applications requiring intense alpha radiation. Its ability to emit alpha particles makes it particularly useful in neutron sources and static eliminators .
Properties
CAS No. |
13981-52-7 |
|---|---|
Molecular Formula |
Po |
Molecular Weight |
209.98287 g/mol |
IUPAC Name |
polonium-210 |
InChI |
InChI=1S/Po/i1+1 |
InChI Key |
HZEBHPIOVYHPMT-OUBTZVSYSA-N |
SMILES |
[Po] |
Isomeric SMILES |
[210Po] |
Canonical SMILES |
[Po] |
Synonyms |
210Po radioisotope Po-210 radioisotope Polonium-210 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


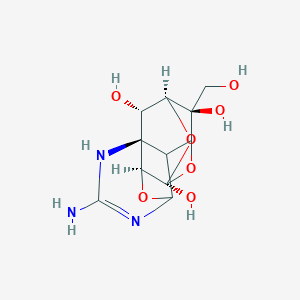
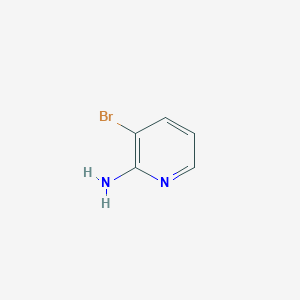
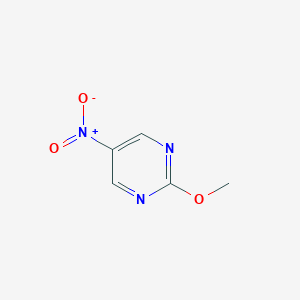
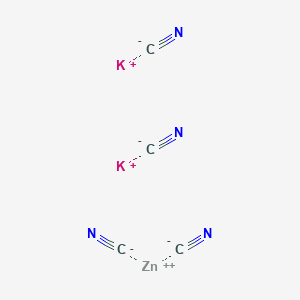

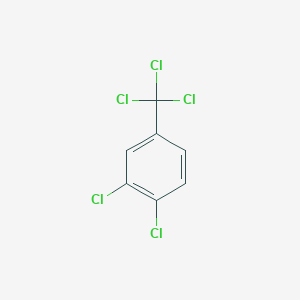
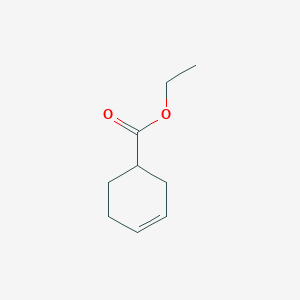
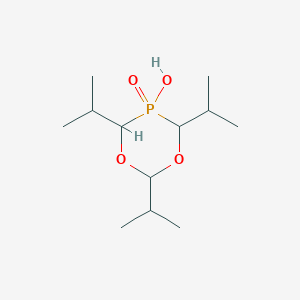
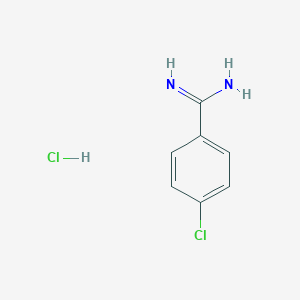
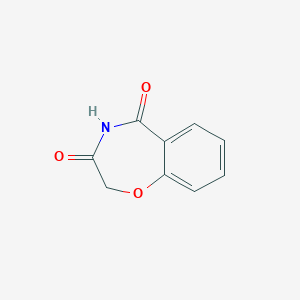
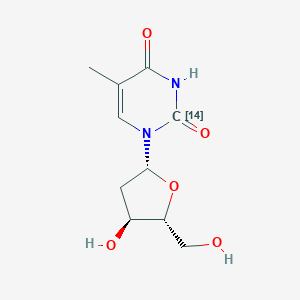
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
